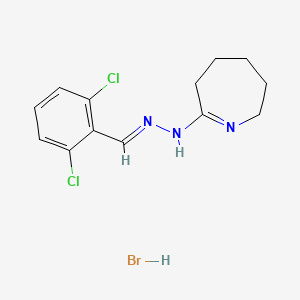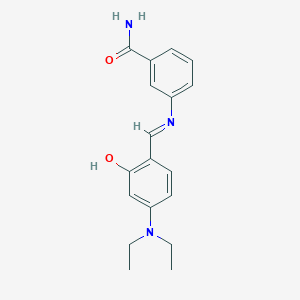
4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride, also known as dothiepin hydrochloride, is a tricyclic antidepressant. It is primarily used in the treatment of major depressive disorder and anxiety disorders. The compound is known for its efficacy in alleviating symptoms of depression and its relatively favorable side effect profile compared to other tricyclic antidepressants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride involves several steps. One common method includes the reaction of dibenzo(b,e)thiepin-11(6H)-one with 4-(methylamino)butanol under acidic conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
4-(4-(Methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Studied for its therapeutic effects in treating depression and anxiety.
Industry: Utilized in the development of new antidepressant drugs.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amitriptyline
- Imipramine
- Nortriptyline
Uniqueness
Compared to other tricyclic antidepressants, 4-(4-(methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride is noted for its relatively lower incidence of side effects such as sedation and anticholinergic effects. It also has a unique chemical structure that contributes to its specific pharmacological profile .
Propriétés
Formule moléculaire |
C19H22ClNO2S |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
4-[4-(methylamino)butoxy]-6H-benzo[c][1]benzothiepin-11-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20-11-4-5-12-22-17-10-6-9-16-18(21)15-8-3-2-7-14(15)13-23-19(16)17;/h2-3,6-10,20H,4-5,11-13H2,1H3;1H |
Clé InChI |
ZKHQQRXFASCJPC-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCOC1=CC=CC2=C1SCC3=CC=CC=C3C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11982259.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)



![(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982299.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide](/img/structure/B11982304.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11982308.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]-](/img/structure/B11982314.png)


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11982325.png)

